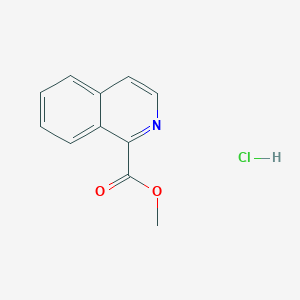

Methyl isoquinoline-1-carboxylate hcl

Vue d'ensemble

Description

“Methyl isoquinoline-1-carboxylate hcl” is a chemical compound with the CAS Number: 2089325-74-4 and a molecular weight of 223.66 . It has a linear formula of C11H10ClNO2 .

Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been a topic of immense interest . Various synthetic strategies using versatile approaches have been discussed in detail .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10ClNO2 . More detailed structural information can be found in databases like PubChem and Sigma-Aldrich .Chemical Reactions Analysis

Isoquinolines have been the subject of numerous reports dedicated to the synthesis of nitrogen-containing heterocycles . Various synthetic strategies have been developed for constructing the isoquinoline scaffold .Physical And Chemical Properties Analysis

“this compound” is stored at a temperature of 2-8°C . and is shipped at normal temperature .Applications De Recherche Scientifique

Mass Spectrometry in Drug Candidate Analysis

A study by Thevis et al. (2008) on the mass spectrometric behavior of bisubstituted isoquinolines, which are promising as prolylhydroxylase inhibitor drug candidates, showed an unusual gas-phase formation of carboxylic acids after collisional activation. This research highlighted the specificity of mass spectrometric conditions for the analysis of these compounds, potentially useful for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis Thevis et al., 2008.

Synthesis of Isoquinoline Compounds

Liao et al. (2008) described a new and efficient method for synthesizing isoquinoline-3-carboxylate, indicating a potential pathway for generating derivatives of methyl isoquinoline-1-carboxylate for various scientific applications. Although the expected product was not obtained, the study discusses the mechanism, which could be relevant for future synthesis efforts involving isoquinoline derivatives Liao et al., 2008.

Fluorescent Markers for Biomedical Applications

Research on the spectral properties of isoquinolinone derivatives by Galunov et al. (2003) revealed their bright fluorescence in solution and solid states, suggesting their potential as fluorescent markers in biomedical applications. The study's findings on how different substituents affect fluorescence could guide the development of new diagnostic tools or research reagents Galunov et al., 2003.

Catalytic Synthesis of Isoquinoline Derivatives

Ture et al. (2011) demonstrated the use of the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acid esters, showcasing a method that could be applied to create various methyl isoquinoline-1-carboxylate derivatives. This synthesis route offers a versatile tool for preparing isoquinoline-based compounds with potential research and pharmacological applications Ture et al., 2011.

Safety and Hazards

“Methyl isoquinoline-1-carboxylate hcl” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Isoquinoline derivatives have been recognized for their wide range of structural diversity and biological and pharmaceutical activities . The development of new synthetic strategies and the exploration of their biological activities are areas of ongoing research . The alkynyl isoquinoline moiety is a new scaffold for the development of potent antibacterial agents against fatal multidrug-resistant Gram-positive bacteria .

Mécanisme D'action

Target of Action

Methyl isoquinoline-1-carboxylate hcl is a derivative of the quinoline family . Quinolines have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . .

Mode of Action

Quinolines and isoquinolines, to which this compound is related, are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π -aromatic and delocalized systems .

Biochemical Pathways

Quinolines and their derivatives have been reported to have potential biological and pharmaceutical activities .

Propriétés

IUPAC Name |

methyl isoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTYDYADLUQSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

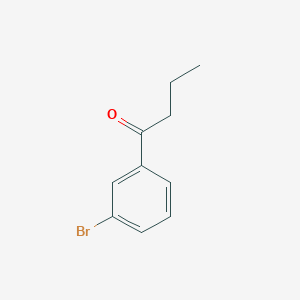

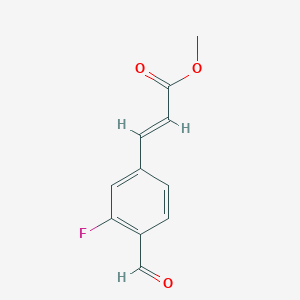

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)

![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)

![4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B3115238.png)

![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis[[4-[(2-ethylhexyl)oxy]-5,2-thiophenediyl]methylidyne(5,6-difluoro-3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B3115251.png)

![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)